molecular formula C14H15NS B2999574 (3R)-3-Naphthalen-2-ylthiomorpholine CAS No. 1344035-47-7

(3R)-3-Naphthalen-2-ylthiomorpholine

Cat. No.: B2999574
CAS No.: 1344035-47-7
M. Wt: 229.34
InChI Key: LTHMWOCCBWVXBU-AWEZNQCLSA-N
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Description

(3R)-3-Naphthalen-2-ylthiomorpholine is a chiral thiomorpholine derivative characterized by a six-membered thiomorpholine ring (containing one sulfur and one nitrogen atom) substituted at the 3-position with a naphthalen-2-yl group. The stereochemistry at the 3-position is specified as the (R)-enantiomer, which may influence its physicochemical properties and biological interactions.

The compound’s synthesis typically involves stereoselective methods to install the naphthalene moiety while preserving the thiomorpholine core. Its structural uniqueness lies in the combination of a rigid naphthalene system with the flexible thiomorpholine ring, enabling diverse intermolecular interactions.

Properties

IUPAC Name

(3R)-3-naphthalen-2-ylthiomorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NS/c1-2-4-12-9-13(6-5-11(12)3-1)14-10-16-8-7-15-14/h1-6,9,14-15H,7-8,10H2/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTHMWOCCBWVXBU-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(N1)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSC[C@H](N1)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Naphthalen-2-ylthiomorpholine typically involves the reaction of thiomorpholine with a naphthalene derivative. One common method is the nucleophilic substitution reaction where thiomorpholine reacts with 2-bromonaphthalene under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the substitution process, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Naphthalen-2-ylthiomorpholine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding reduced thiomorpholine derivatives.

    Substitution: The naphthalen-2-yl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran (THF) as solvent.

    Substitution: Electrophiles like bromine or nitronium ion, solvents such as chloroform or dichloromethane.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiomorpholine derivatives.

    Substitution: Various substituted naphthalen-2-ylthiomorpholine derivatives.

Scientific Research Applications

(3R)-3-Naphthalen-2-ylthiomorpholine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3R)-3-Naphthalen-2-ylthiomorpholine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize (3R)-3-Naphthalen-2-ylthiomorpholine, we compare it to related compounds from the provided evidence, focusing on core structures, substituents, and heteroatom arrangements.

Structural Comparison

The table below summarizes key structural differences:

Compound Name Core Structure Substituents/Functional Groups Heteroatoms Key Features
This compound Thiomorpholine Naphthalen-2-yl at C3 S, N Chiral center at C3; fused aromatic system
4-[3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol Propylamine chain Naphthalen-1-ol, thiophen-2-yl S (thiophene), N Hydroxyl group; thiophene substitution
(S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine Propylamine chain Naphthalen-1-yloxy, thiophen-3-yl O, S (thiophene), N Ether linkage; dual heteroaromatic systems
2-[(3R)-3-methylmorpholin-4-yl]-... (from ) Morpholine Methyl at C3; pyrazole/naphthyridine O, N Oxygen analog; fused heterocyclic core

Physicochemical Implications

  • Thiomorpholine vs.
  • Naphthalene Positioning : The naphthalen-2-yl group in the target compound may engage in π-π stacking more effectively than naphthalen-1-ol derivatives (), where the hydroxyl group introduces polarity and hydrogen-bonding capacity .
  • Chirality: The (R)-configuration at C3 could lead to stereoselective interactions with biological targets, unlike non-chiral propylamine-linked analogs in .

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